molecular formula C14H13IN2O B3860876 N-[(4-iodophenyl)(phenyl)methyl]urea

N-[(4-iodophenyl)(phenyl)methyl]urea

Cat. No. B3860876
M. Wt: 352.17 g/mol
InChI Key: CLGVWPKJEMMFCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(4-iodophenyl)(phenyl)methyl]urea, also known as IMPY, is a chemical compound that has been studied for its potential applications in the field of medicinal chemistry. This compound belongs to the class of urea derivatives, which are known for their diverse biological activities. IMPY has been found to exhibit promising results in scientific research, making it a subject of interest for many researchers.

Mechanism of Action

The mechanism of action of N-[(4-iodophenyl)(phenyl)methyl]urea involves its binding to beta-amyloid plaques, which are formed due to the aggregation of beta-amyloid peptides in the brain. N-[(4-iodophenyl)(phenyl)methyl]urea binds to these plaques with high selectivity and affinity, making it a potential imaging agent for the detection of beta-amyloid plaques in the brain.
Biochemical and Physiological Effects:
N-[(4-iodophenyl)(phenyl)methyl]urea has been found to have minimal toxicity and is well-tolerated in animal studies. It does not exhibit any significant adverse effects on the physiological functions of the body. However, further studies are needed to determine the long-term effects of N-[(4-iodophenyl)(phenyl)methyl]urea on the body.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-[(4-iodophenyl)(phenyl)methyl]urea is its high selectivity and affinity for beta-amyloid plaques, which makes it an ideal imaging agent for the detection of Alzheimer's disease. However, the synthesis of N-[(4-iodophenyl)(phenyl)methyl]urea is complex and requires specialized equipment, making it difficult to produce on a large scale. Additionally, further studies are needed to determine the optimal dosage and administration route for N-[(4-iodophenyl)(phenyl)methyl]urea.

Future Directions

There are several future directions for the research on N-[(4-iodophenyl)(phenyl)methyl]urea. One potential direction is the development of new imaging agents based on the structure of N-[(4-iodophenyl)(phenyl)methyl]urea, which can improve the sensitivity and specificity of the detection of beta-amyloid plaques in the brain. Another direction is the exploration of the therapeutic potential of N-[(4-iodophenyl)(phenyl)methyl]urea, particularly in the treatment of Alzheimer's disease. Additionally, further studies are needed to determine the long-term effects of N-[(4-iodophenyl)(phenyl)methyl]urea on the body and its potential applications in other fields of medicine.
In conclusion, N-[(4-iodophenyl)(phenyl)methyl]urea is a promising compound that has been studied for its potential applications in the field of medicinal chemistry. Its high selectivity and affinity for beta-amyloid plaques make it an ideal imaging agent for the detection of Alzheimer's disease. However, further studies are needed to determine its optimal dosage and administration route, as well as its long-term effects on the body. The future directions for research on N-[(4-iodophenyl)(phenyl)methyl]urea include the development of new imaging agents and the exploration of its therapeutic potential in the treatment of Alzheimer's disease.

Scientific Research Applications

N-[(4-iodophenyl)(phenyl)methyl]urea has been studied for its potential applications in the field of medicinal chemistry, particularly in the development of diagnostic tools for Alzheimer's disease. N-[(4-iodophenyl)(phenyl)methyl]urea has been found to bind selectively to beta-amyloid plaques, which are a hallmark of Alzheimer's disease. This property of N-[(4-iodophenyl)(phenyl)methyl]urea makes it a promising candidate for the development of imaging agents that can help in the early diagnosis of Alzheimer's disease.

properties

IUPAC Name

[(4-iodophenyl)-phenylmethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13IN2O/c15-12-8-6-11(7-9-12)13(17-14(16)18)10-4-2-1-3-5-10/h1-9,13H,(H3,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLGVWPKJEMMFCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=C(C=C2)I)NC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13IN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(4-iodophenyl)(phenyl)methyl]urea
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N-[(4-iodophenyl)(phenyl)methyl]urea
Reactant of Route 3
Reactant of Route 3
N-[(4-iodophenyl)(phenyl)methyl]urea
Reactant of Route 4
Reactant of Route 4
N-[(4-iodophenyl)(phenyl)methyl]urea
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
N-[(4-iodophenyl)(phenyl)methyl]urea
Reactant of Route 6
Reactant of Route 6
N-[(4-iodophenyl)(phenyl)methyl]urea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.